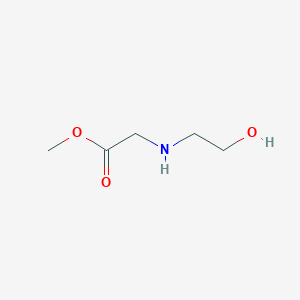

Methyl (2-hydroxyethyl)glycinate

Description

Contextual Significance of N-Alkyl and N-Hydroxyalkyl Glycine (B1666218) Derivatives in Advanced Organic Synthesis

N-alkyl and N-hydroxyalkyl glycine derivatives are valuable building blocks in advanced organic synthesis. The introduction of alkyl or hydroxyalkyl chains onto the nitrogen atom of glycine can significantly alter the parent molecule's reactivity and solubility, making these derivatives useful intermediates in the synthesis of more complex molecules. For instance, traditional methods for synthesizing N-alkylated-α-amino acids include reductive alkylation with aldehydes and nucleophilic substitution with alkyl halides. mdpi.com However, these methods can have drawbacks such as limited starting material availability and the formation of byproducts, necessitating tedious purification procedures. mdpi.com

More contemporary and "green" synthesis approaches are being explored, such as the reaction of alkyl amines with chloroacetic acid in water, to produce N-substituted glycine derivatives with varying aliphatic chain lengths. acs.org These methods aim to be more environmentally friendly by avoiding toxic solvents. acs.org The resulting N-alkylated glycine derivatives can be further modified, for example, through esterification, to yield a wide array of compounds with tailored properties.

Overview of the Research Landscape for Glycinate (B8599266) Esters Bearing Complex N-Substitutions

The research landscape for glycinate esters with complex N-substitutions is diverse and expanding. Scientists are investigating these compounds for a multitude of applications, from their role as ligands in coordination chemistry to their potential use in materials science and pharmaceuticals. mdpi.comontosight.ai

One area of active research is the synthesis and characterization of N-substituted glycine oligomers, also known as peptoids. nih.gov These are synthetic polymers that mimic the structure of peptides but have altered backbones, making them resistant to proteolytic degradation. nih.gov The ease of synthesis and the ability to incorporate a wide variety of side chains make peptoids, and by extension their monomeric N-substituted glycine ester precursors, valuable tools in drug discovery and the study of protein-protein interactions. nih.gov

Furthermore, the introduction of specific N-substituents can impart unique properties. For example, N-(4-hydroxyphenyl)glycine, synthesized from p-aminophenol and chloroacetic acid, is used as a photographic developing agent. nih.gov Other N-substituted glycine derivatives are utilized as surfactants and detergents due to their amphiphilic nature, which allows them to reduce surface tension. biosynth.comontosight.ai

Specific Focus of the Research Outline on Methyl N-(2-hydroxyethyl)-N-methylglycinate within Academic Disciplines

Within this broad research context, Methyl N-(2-hydroxyethyl)-N-methylglycinate, also referred to as N-(2-Hydroxyethyl)-N-methylglycine, stands as a compound of specific interest. nih.gov Its structure incorporates both a methyl and a 2-hydroxyethyl group on the nitrogen atom of the glycine methyl ester backbone.

This particular combination of N-substituents makes it a subject of study in various academic disciplines. In coordination chemistry, for instance, the deprotonated form of N-(2-hydroxyethyl)-N-methylglycine has been shown to act as a tridentate ligand, coordinating with metal ions like copper(II) to form complex structures. nih.gov The synthesis of such metal complexes can sometimes occur unintentionally under specific reaction conditions, highlighting the compound's reactivity and potential for forming novel materials. nih.gov

The presence of the hydroxyl group also opens avenues for its use in polymer chemistry. For example, it can be conceptually related to monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA), which is used in the synthesis of copolymers for biomaterials. researchgate.net While not a direct analogue, the reactive hydroxyl group on Methyl N-(2-hydroxyethyl)-N-methylglycinate suggests its potential as a monomer or modifying agent in the creation of functional polymers.

Additionally, derivatives of N-(2-hydroxyethyl)amino compounds have been explored for their applications in materials science, such as in the synthesis of low molecular weight fluorescent materials for organic light-emitting diodes (OLEDs). rsc.org This indicates that the core structure of Methyl N-(2-hydroxyethyl)-N-methylglycinate could be a scaffold for developing new functional materials with interesting optical and electronic properties.

Compound Information Table

| Compound Name | Molecular Formula |

| Methyl (2-hydroxyethyl)glycinate | C5H11NO3 |

| N-(2-Hydroxyethyl)-N-methylglycine | C5H11NO3 |

| Glycine | C2H5NO2 |

| Chloroacetic acid | C2H3ClO2 |

| p-Aminophenol | C6H7NO |

| N-(4-Hydroxyphenyl)glycine | C8H9NO3 |

| 2-Hydroxyethyl methacrylate (HEMA) | C6H10O3 |

| Copper(II) | Cu |

| N-alkylethanolamines | Variable |

| Glyoxal | C2H2O2 |

Chemical Properties of Methyl N-(2-hydroxyethyl)-N-methylglycinate

| Property | Value |

| Molecular Weight | 133.15 g/mol nih.gov |

| IUPAC Name | 2-[2-hydroxyethyl(methyl)amino]acetic acid nih.gov |

| InChIKey | XNYWPPQQCQRHHM-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CN(CCO)CC(=O)O nih.gov |

| XLogP3 | -3.1 nih.gov |

| Topological Polar Surface Area | 60.8 Ų nih.gov |

| Heavy Atom Count | 9 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

methyl 2-(2-hydroxyethylamino)acetate |

InChI |

InChI=1S/C5H11NO3/c1-9-5(8)4-6-2-3-7/h6-7H,2-4H2,1H3 |

InChI Key |

AYNRRGVPLSUDJK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Pathways for Methyl N 2 Hydroxyethyl N Methylglycinate

Direct Esterification and Transesterification Approaches

These methods begin with the fully substituted amino acid, N-(2-hydroxyethyl)-N-methylglycine, and focus on converting its carboxylic acid group into a methyl ester.

Acid-Catalyzed Fischer Esterification of N-(2-hydroxyethyl)-N-methylglycine

Fischer-Speier esterification is a classic and straightforward method for converting carboxylic acids to esters. libretexts.org This reaction involves heating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst. masterorganicchemistry.com

The mechanism proceeds through several equilibrium steps. libretexts.orgmasterorganicchemistry.com First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by methanol (B129727). libretexts.org A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Finally, deprotonation gives the neutral ester product. To drive the equilibrium towards the product side, a large excess of methanol is typically used as the solvent, and any water formed during the reaction can be removed. libretexts.org

A typical laboratory procedure analogous to this synthesis involves dissolving the N-substituted glycine (B1666218) in methanol, adding a strong acid catalyst like hydrogen chloride or sulfuric acid, and stirring the mixture, often with heating. operachem.comchemicalbook.com The reaction is monitored until completion, after which the excess methanol and catalyst are removed, and the product is isolated and purified. chemicalbook.com

Table 1: Key Parameters in Fischer Esterification

| Parameter | Description | Purpose | Common Examples |

|---|---|---|---|

| Substrate | N-(2-hydroxyethyl)-N-methylglycine | The carboxylic acid to be esterified. | N-phenylglycine chemicalbook.com |

| Reagent | Methanol (MeOH) | Acts as both the reactant alcohol and often as the solvent. | Anhydrous Methanol operachem.com |

| Catalyst | Strong Acid | Protonates the carbonyl group to activate it for nucleophilic attack. | H₂SO₄, HCl, p-TsOH masterorganicchemistry.comoperachem.com |

| Conditions | Heating/Reflux | Increases the reaction rate and helps drive the equilibrium. | 65°C or reflux temperature operachem.com |

| Workup | Neutralization & Extraction | Removes the acid catalyst and isolates the ester product from the aqueous phase. | NaHCO₃ (aq), Ethyl Acetate (B1210297) operachem.comchemicalbook.com |

Transition Metal-Mediated or Enzymatic Transesterification with Methanol

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com While less common for small-scale synthesis of specific amino acid esters, it is a significant industrial process, particularly for producing fatty acid methyl esters (FAMEs), or biodiesel, from triglycerides. mdpi.comresearchgate.net This reaction can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.com

Enzymatic transesterification, using lipases, offers a green and highly selective alternative under mild conditions. nih.gov In this approach, an existing ester of N-(2-hydroxyethyl)-N-methylglycine (e.g., an ethyl or benzyl (B1604629) ester) could be converted to the methyl ester by reaction with methanol in the presence of an immobilized lipase (B570770) catalyst like Novozym 435. nih.gov The reaction is an equilibrium process, and using a large excess of methanol helps to shift the equilibrium towards the formation of the desired methyl ester. mdpi.com Though widely applied to large lipid molecules, the principles are applicable to smaller esters, provided a suitable enzyme can be identified. nih.gov

N-Alkylation and N-Hydroxyalkylation Strategies from Glycine Precursors

These synthetic routes build the target molecule by forming the carbon-nitrogen bonds, starting from glycine methyl ester or a related precursor. This approach requires careful control to achieve the desired di-substitution.

Sequential or Concurrent Alkylation of Glycine Methyl Ester with Methyl and 2-Hydroxyethyl Moieties

Starting with glycine methyl ester, the two different groups (methyl and 2-hydroxyethyl) must be added to the nitrogen atom. Direct alkylation of amines with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Therefore, a concurrent, one-pot reaction is generally not feasible for producing a specific unsymmetrical tertiary amine like Methyl N-(2-hydroxyethyl)-N-methylglycinate.

A more controlled approach involves the sequential alkylation of a glycine imine. acs.org Catalytic enantioselective α-alkylation of glycine imines is a powerful method for synthesizing optically active α-amino acids. acs.org A general strategy would involve first reacting glycine methyl ester with a methylating agent, isolating the resulting N-methylglycine methyl ester (sarcosine methyl ester), and then reacting this secondary amine with a 2-hydroxyethylating agent, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide. The order of addition could also be reversed.

Utilization of Protective Group Chemistry for Selective N-Substitution

To overcome the challenge of over-alkylation, a protecting group strategy is often employed. masterorganicchemistry.comorganic-chemistry.org A protecting group is temporarily attached to the amine to reduce its nucleophilicity, allowing for controlled, stepwise reactions. organic-chemistry.org

In this context, the nitrogen atom of glycine methyl ester can be protected with a suitable group, such as the tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.comwikipedia.org The protected amino ester can then be subjected to N-alkylation. However, since the protected nitrogen is no longer nucleophilic, this strategy is more suited for starting with glycine itself, protecting the nitrogen, performing the first alkylation, esterifying the carboxylic acid, and then proceeding with the second alkylation after deprotection.

A more direct route using protection on glycine methyl ester would be:

Protection: React glycine methyl ester with a protecting group precursor (e.g., Boc-anhydride) to form N-Boc-glycine methyl ester.

First Alkylation: This step is not straightforward as the protected nitrogen is not nucleophilic. A more viable sequence starts with protected glycine, followed by alkylation.

Alternative Sequential Route: a. Start with glycine methyl ester and perform a mono-alkylation (e.g., methylation to get sarcosine (B1681465) methyl ester). b. Introduce a protecting group onto the secondary amine if needed to control the second alkylation, although direct alkylation of the secondary amine is often possible. c. Perform the second alkylation (hydroxyethylation) to obtain the final product.

The use of orthogonal protecting groups, which can be removed under different conditions, allows for highly selective and complex syntheses. organic-chemistry.org For instance, N-[2-(Fmoc)aminoethyl]glycine esters have been synthesized as part of peptide nucleic acid (PNA) monomer synthesis, demonstrating the utility of protecting groups in managing reactive amine sites. nih.gov

Reductive Amination Routes to the N-Substituted Glycine Backbone

Reductive amination is a highly versatile and controlled method for forming carbon-nitrogen bonds. masterorganicchemistry.com It typically involves the reaction of a carbonyl compound with an amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com

A plausible reductive amination pathway to Methyl N-(2-hydroxyethyl)-N-methylglycinate could involve the reaction of methyl glyoxylate (B1226380) (the methyl ester of glyoxylic acid) with N-methylethanolamine. The reaction would form an iminium ion intermediate that is subsequently reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Reaction Scheme: (CHO)COOCH₃ + HN(CH₃)(CH₂CH₂OH) → [CH(COOCH₃)=N⁺(CH₃)(CH₂CH₂OH)] --[Reducing Agent]--> CH₂(N(CH₃)(CH₂CH₂OH))COOCH₃

This method avoids the use of alkyl halides and often provides good yields with high specificity, preventing the formation of over-alkylated byproducts. nih.gov Biocatalytic approaches using imine reductases (IREDs) also represent a modern, sustainable alternative for carrying out such reductive amination reactions. nih.gov

| Reductive Amination | Reaction of a glyoxylate ester with N-methylethanolamine and a reducing agent. masterorganicchemistry.comnih.gov | High yields, good control, avoids harsh alkylating agents. | Requires specific carbonyl precursors and reducing agents. |

Advanced Synthetic Transformations

The construction of the Methyl N-(2-hydroxyethyl)-N-methylglycinate molecule, which features a tertiary amine substituted with methyl, carboxymethyl, and 2-hydroxyethyl groups, requires precise control over reaction pathways to ensure high yields and purity.

Chemo- and Regioselective Synthesis of the N-(2-hydroxyethyl)-N-methylglycinate Framework

The selective introduction of the 2-hydroxyethyl group onto the nitrogen atom of a methyl sarcosinate (methyl N-methylglycinate) precursor represents a primary challenge in synthesizing the target framework. Traditional N-alkylation methods using alkyl halides often suffer from poor selectivity and the generation of stoichiometric salt waste. nih.gov Modern catalytic approaches provide superior chemo- and regioselectivity.

One of the most elegant and atom-economical methods is the "borrowing hydrogen" strategy. nih.gov This approach utilizes alcohols as alkylating agents, with water as the sole byproduct. nih.govresearchgate.net In a potential synthesis of Methyl N-(2-hydroxyethyl)-N-methylglycinate, methyl sarcosinate could be reacted with ethylene glycol in the presence of a transition metal catalyst. Ruthenium-based catalysts have proven particularly effective for the direct N-alkylation of α-amino acid esters. nih.gov These reactions are typically base-free, which minimizes the risk of side reactions like racemization, and their efficiency can be significantly enhanced by additives such as diphenylphosphate. nih.govresearchgate.net The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes reductive amination with the amino ester before the hydrogen is returned, completing the catalytic cycle. This ensures high regioselectivity for N-alkylation over the potential O-alkylation of the alcohol.

An alternative regioselective strategy begins with N-methylethanolamine. wikipedia.orgebi.ac.uk This precursor, already containing the N-methyl and N-(2-hydroxyethyl) functionalities, can be alkylated with an appropriate C2-synthon carrying the methyl ester group, such as methyl chloroacetate (B1199739) or methyl bromoacetate. This nucleophilic substitution reaction directly forms the target framework. A related synthesis has been reported where N-methylethanolamine was reacted with methyl 2-hydroxy-2-methoxy acetate in the presence of formic acid to yield methyl-2-[N-methyl-N-(2-hydroxyethyl)]amino-2-hydroxyacetate, demonstrating the feasibility of forming this specific tertiary amine structure. researchgate.net

| Catalyst/Method | Starting Materials | Product | Key Features | Reference |

| Ru-MachiPhos | Amino acid ester, Alcohol | N-alkylated amino acid ester | Base-free; high atom economy (water byproduct); high stereochemical retention. | nih.govnih.gov |

| Iridium Complex | Amino ester, Alcohol | N-alkylated amine | Can be applied to free base or hydrochloride salts of amines; water is the only byproduct. | researchgate.net |

| Formic Acid | N-methylethanolamine, Methyl 2-hydroxy-2-methoxy acetate | Methyl-2-[N-methyl-N-(2-hydroxyethyl)]amino-2-hydroxyacetate | Utilizes a simple organic acid as a catalyst for amination. | researchgate.net |

One-Pot and Multicomponent Reaction Strategies

To improve process efficiency and reduce waste from intermediate workups and purifications, one-pot and multicomponent reactions (MCRs) are highly desirable. For the synthesis of Methyl N-(2-hydroxyethyl)-N-methylglycinate, a one-pot reductive amination strategy is a viable approach. This could involve the reaction of N-methylethanolamine with methyl glyoxylate. The initial reaction would form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent (e.g., sodium borohydride (B1222165) or catalytic hydrogenation) to yield the final product. This circumvents the need to isolate potentially unstable aldehyde or imine intermediates. beilstein-journals.org

Drawing inspiration from related MCRs, a hypothetical multicomponent synthesis could be envisioned. For instance, the carbonylation of ethylene oxide in the presence of methanol and N-methylethanolamine, using a cobalt-based catalyst, could potentially assemble the core structure. Homogeneous cobalt catalysts are known to facilitate the carbonylation of ethylene oxide to form methyl 3-hydroxypropionate, demonstrating the activation of both substrates for C-C and C-O bond formation. frontiersin.org Adapting such a system to incorporate an amine trap could offer a direct route to the target molecule.

| Strategy | Reactant 1 | Reactant 2 | Reactant 3 / Reagent | Description | Reference |

| One-Pot Reductive Amination | N-methylethanolamine | Methyl glyoxylate | Reducing Agent (e.g., NaBH₄) | In-situ formation and reduction of an imine intermediate to avoid isolation steps. | beilstein-journals.orgyoutube.com |

| One-Pot Reduction-Olefination | N-protected α-amino ester | DIBAL-H | Organophosphorus reagent | A tandem process where reduction to an aldehyde is immediately followed by an olefination reaction. | beilstein-journals.org |

| Acid-Promoted One-Pot Alkylation | 2-aminoazine/azole | Glyoxal | Alcohol / Perchloric Acid | A reported method for synthesizing other N-substituted amino esters via regiospecific alkylation. | acs.org |

Exploration of Green Chemistry Principles in Synthetic Development

The development of synthetic routes for fine chemicals like Methyl N-(2-hydroxyethyl)-N-methylglycinate is increasingly guided by the principles of green chemistry, which aim to enhance efficiency while minimizing health and environmental hazards.

| Solvent | Classification | Key Properties | Application Context | Reference |

| Water | Recommended | Non-toxic, non-flammable, inexpensive. | Ideal for biocatalytic reactions and some aqueous solid-phase syntheses. | [11 (from initial search)] |

| 2-Methyltetrahydrofuran (2-MeTHF) | Usable | Bio-derived, higher boiling point than THF, stable to acids/bases. | Alternative to THF and Dichloromethane in peptide synthesis and flow chemistry. | [4 (from initial search)] |

| Cyclopentyl methyl ether (CPME) | Usable | High boiling point, low water miscibility, stable to acids/bases. | Alternative to THF, Dioxane, and other ethers. | [2 (from initial search)] |

| Toluene | Problematic | Solvent for Ru-catalyzed N-alkylation reactions. | nih.gov | |

| N,N-Dimethylformamide (DMF) | Hazardous | High polarity, good solvating power. | Common solvent in peptide synthesis, but has reproductive toxicity concerns. | [2 (from initial search)] |

Catalytic Systems for Enhanced Reaction Efficiency and Atom Economy

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, selectivity, and atom economy.

Homogeneous Metal Catalysis : As previously discussed, the "borrowing hydrogen" strategy using ruthenium or iridium catalysts is a prime example of green catalysis. nih.govresearchgate.net This method displays high atom economy by using alcohols as alkylating agents and producing only water as a byproduct, avoiding the formation of salt waste associated with traditional alkylating agents like alkyl halides. nih.gov

Biocatalysis : The use of enzymes offers a powerful green alternative to traditional chemical catalysis. Engineered imine reductases (IREDs) have been successfully employed for the asymmetric synthesis of N-substituted α-amino esters through the direct reductive coupling of α-ketoesters and amines. nih.gov These enzymes operate under mild conditions (room temperature and neutral pH) in aqueous media and can provide exquisite control over stereoselectivity. nih.gov Recently, an engineered IRED was used for the asymmetric synthesis of N-hydroxyethyl amino indane derivatives, highlighting the potential of this technology for creating the N-(2-hydroxyethyl)amine moiety with high enantiopurity. nih.gov This biocatalytic approach represents a highly sustainable route for producing chiral building blocks.

| Catalytic System | Type | Principle | Advantages | Reference |

| Ruthenium/Iridium Complexes | Homogeneous Metal | Borrowing Hydrogen | High atom economy (water byproduct), base-free conditions, use of alcohols as alkylating agents. | nih.govnih.govresearchgate.net |

| Imine Reductases (IREDs) | Biocatalysis | Asymmetric Reductive Amination | High enantioselectivity, mild aqueous conditions, environmentally benign. | nih.govnih.gov |

| Formic Acid | Organocatalysis | Acid Catalysis | Simple, metal-free catalyst for specific amination reactions. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Methyl N 2 Hydroxyethyl N Methylglycinate

Reactions Involving the Ester Functionality

The ester group in Methyl (2-hydroxyethyl)glycinate is a key site for nucleophilic acyl substitution reactions. These reactions are fundamental to its utility as a synthetic intermediate and its behavior in various chemical environments.

Hydrolysis Kinetics and Equilibrium Studies

While specific kinetic and equilibrium data for the hydrolysis of this compound are not extensively documented in publicly available literature, the general principles of ester hydrolysis can be applied. The hydrolysis of the methyl ester can proceed under both acidic and basic conditions.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction is reversible and its equilibrium position is influenced by the concentration of water.

In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is generally faster and effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

The rate of hydrolysis can be influenced by steric and electronic factors. The presence of the tertiary amine in the molecule can also affect the reaction kinetics, potentially through intramolecular catalysis or by influencing the local pH. For instance, kinetic studies on the acid hydrolysis of related compounds, such as 2-methyl-N-acetyl-alpha-d-neuraminic acid, have shown that the rate of hydrolysis can be significantly influenced by the presence of other functional groups within the molecule. nih.gov A study on the hydrolysis of magnesium hydride demonstrated the importance of chemical equilibrium analysis in understanding and optimizing reaction conditions, a principle that is also applicable to ester hydrolysis. elsevierpure.com

Table 1: General Parameters Influencing Ester Hydrolysis

| Parameter | Effect on Hydrolysis Rate |

| Temperature | Increases rate |

| pH | Increases rate at both high and low pH |

| Steric Hindrance | Decreases rate |

| Electronic Effects | Electron-withdrawing groups on the acyl carbon increase the rate |

Aminolysis and Transamidation Reactions with Primary and Secondary Amines

The reaction of the ester functionality of this compound with primary and secondary amines leads to the formation of the corresponding amides. This process, known as aminolysis or transamidation, is a fundamental method for amide synthesis. organic-chemistry.org

The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. The reaction is typically slower than hydrolysis and often requires heating or catalysis. Various catalysts, including protic acids, Lewis acids, and certain enzymes, can be employed to facilitate the reaction. organic-chemistry.orgresearchgate.net The reactivity of the amine nucleophile plays a crucial role, with primary amines generally being more reactive than secondary amines due to reduced steric hindrance.

Condensation Reactions with Carboxylic Acids and Anhydrides

Condensation reactions involving the ester group of this compound are less common as the ester itself is a product of a condensation reaction. However, the hydroxyl group of the molecule can readily undergo condensation reactions. For instance, it can react with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, to form a new ester linkage. This reaction, known as esterification, is typically catalyzed by a strong acid. libretexts.orgunizin.org

The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the carboxylic acid or anhydride (B1165640). In the case of a carboxylic acid, the reaction is an equilibrium process, and the removal of water can drive it to completion. With more reactive derivatives like anhydrides, the reaction is often faster and essentially irreversible.

Reactivity of the Tertiary Amine Nitrogen

The tertiary amine nitrogen in this compound is a nucleophilic and basic center, making it susceptible to a variety of reactions, including quaternization and coordination with metal ions.

Quaternization Reactions for the Formation of Ionic Liquids

The tertiary amine nitrogen can be readily alkylated by reacting with an alkyl halide (a process known as the Menshutkin reaction) to form a quaternary ammonium (B1175870) salt. kuleuven.be When the resulting salt has a melting point below 100 °C, it is classified as an ionic liquid. longdom.org Ionic liquids are a class of solvents with unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics. at.ua

The synthesis of ionic liquids from amino acid derivatives has been an area of active research. at.uaresearchgate.net For example, ionic liquids have been synthesized from glycine (B1666218) betaine, a naturally occurring quaternary ammonium compound, by esterifying the carboxylic acid group. researchgate.net Similarly, this compound can serve as a precursor for ionic liquids. The quaternization of the tertiary amine nitrogen would lead to a cation, and the choice of the counter-anion would determine the final properties of the ionic liquid.

Table 2: Common Methods for Ionic Liquid Synthesis

| Synthesis Method | Description |

| Quaternization (Menshutkin Reaction) | Reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium halide. kuleuven.be |

| Metathesis | Anion exchange reaction, typically from a halide salt to a desired anion. longdom.org |

| Acid-Base Neutralization | Reaction of a Brønsted acid and a Brønsted base. longdom.org |

Complexation and Coordination Chemistry with Metal Ions for Catalytic Research

The tertiary amine, hydroxyl, and ester functionalities of this compound make it a potential multidentate ligand for metal ions. The nitrogen atom and the oxygen atoms of the hydroxyl and carbonyl groups can act as donor atoms, forming coordination complexes with a variety of metal centers.

A notable example is the unintentional in situ formation of a copper(II) complex with the deprotonated form of N-(2-hydroxyethyl)-N-methylglycine. In this complex, two deprotonated ligand molecules coordinate to the copper(II) ion in a tridentate fashion, involving the nitrogen atom, the carboxylate oxygen, and the deprotonated hydroxyl oxygen. This results in a distorted octahedral geometry around the copper center.

The ability of such ligands to form stable complexes with metal ions is of significant interest in the field of catalysis. The metal-ligand complex can act as a catalyst for various organic transformations, with the ligand influencing the reactivity and selectivity of the metal center. While specific catalytic applications of this compound complexes have not been extensively reported, the study of their coordination chemistry is a crucial first step in exploring their catalytic potential.

Transformations of the Primary Hydroxyl Group.

The primary hydroxyl group in Methyl N-(2-hydroxyethyl)-N-methylglycinate is a key site for a variety of chemical modifications. Its accessibility and inherent reactivity allow for selective transformations, enabling the synthesis of a diverse range of derivatives.

Selective Esterification and Etherification Reactions.

The primary hydroxyl group can undergo esterification with various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). These reactions are generally high-yielding and allow for the introduction of a wide array of functional groups.

Similarly, etherification can be achieved under Williamson ether synthesis conditions. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Table 1: Representative Conditions for Esterification and Etherification of N-(2-hydroxyethyl) Amine Derivatives

| Transformation | Reagent | Catalyst/Base | Solvent | Typical Yield |

| Esterification | Acetyl Chloride | Triethylamine | Dichloromethane | >90% |

| Etherification | Benzyl (B1604629) Bromide | Sodium Hydride | Tetrahydrofuran | 70-85% |

Controlled Oxidation Reactions to Aldehydes and Carboxylic Acids.

The primary alcohol of Methyl N-(2-hydroxyethyl)-N-methylglycinate can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base), are expected to yield the corresponding aldehyde, Methyl N-(carboxymethyl)-N-methyl-2-aminoacetaldehyde. Over-oxidation to the carboxylic acid is a potential side reaction that can be minimized by careful control of the reaction parameters.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), would likely lead to the formation of the corresponding carboxylic acid, N-(carboxymethyl)-N-methyl-β-alanine methyl ester.

Table 2: Predicted Outcomes of Controlled Oxidation of the Primary Hydroxyl Group

| Target Product | Oxidizing Agent | Typical Conditions |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous Dichloromethane, Room Temperature |

| Aldehyde | Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine, -78 °C to Room Temperature |

| Carboxylic Acid | Potassium Permanganate | Basic aqueous solution, followed by acidic workup |

| Carboxylic Acid | Jones Reagent | Acetone, 0 °C to Room Temperature |

Activation of the Hydroxyl Group for Further Nucleophilic Displacement.

To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, can be activated by converting it into a better leaving group. Common methods include conversion to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine.

Once activated, the resulting intermediate, for example, Methyl N-methyl-N-(2-tosyloxyethyl)glycinate, becomes susceptible to displacement by a wide range of nucleophiles, including halides, azide, cyanide, and amines. This provides a versatile route to a variety of functionalized derivatives. spherotech.com

Table 3: Activation of the Hydroxyl Group and Subsequent Nucleophilic Displacement

| Activation Step | Reagent | Product |

| Tosylation | p-Toluenesulfonyl chloride, Pyridine | Methyl N-methyl-N-(2-tosyloxyethyl)glycinate |

| Mesylation | Methanesulfonyl chloride, Triethylamine | Methyl N-methyl-N-(2-mesyloxyethyl)glycinate |

| Displacement Reaction | Nucleophile | Expected Product |

| Nucleophilic Substitution | Sodium Azide (NaN₃) | Methyl N-(2-azidoethyl)-N-methylglycinate |

| Nucleophilic Substitution | Sodium Cyanide (NaCN) | Methyl N-(2-cyanoethyl)-N-methylglycinate |

Intramolecular Cyclization Pathways and Heterocycle Formation.

The bifunctional nature of Methyl N-(2-hydroxyethyl)-N-methylglycinate, possessing both nucleophilic (hydroxyl and amino) and electrophilic (ester) centers, allows for intramolecular cyclization reactions to form various heterocyclic structures.

Investigation of Lactone or Lactam Formation.

Intramolecular transesterification of Methyl N-(2-hydroxyethyl)-N-methylglycinate, where the hydroxyl group attacks the ester carbonyl, would lead to the formation of a six-membered morpholin-2-one (B1368128) ring system, specifically 4-methylmorpholin-2-one. This type of cyclization is often catalyzed by acid or base and driven by the formation of a thermodynamically stable six-membered ring. wikipedia.orgresearchgate.netyoutube.com

While direct lactam formation from the starting ester is not feasible due to the tertiary nature of the amine, if the methyl ester were hydrolyzed to the corresponding carboxylic acid, N-(2-hydroxyethyl)-N-methylglycine, intramolecular amidation could occur. However, this would require activation of the carboxylic acid and would compete with lactone formation. The relative ease of formation of five- and six-membered rings suggests that cyclization is a favorable process. youtube.com

Ring Expansion or Contraction Reactions from Cyclic Intermediates.

The heterocyclic products formed from intramolecular cyclization can potentially undergo further rearrangement. For instance, morpholin-2-ones could be subject to ring-opening reactions under hydrolytic conditions, followed by alternative cyclization pathways if other reactive functional groups are present in the molecule. However, without the introduction of additional functionality, ring expansion or contraction reactions of the stable morpholin-2-one ring are generally not expected under standard conditions.

Stereochemical Considerations and Asymmetric Induction (if applicable in derivatives)

While Methyl N-(2-hydroxyethyl)-N-methylglycinate itself is achiral, its derivatives can possess stereocenters, making stereochemical considerations highly relevant. The introduction of a substituent at the α-carbon of the glycinate (B8599266) backbone is a common strategy for the synthesis of non-proteinogenic α-amino acids. The stereochemical outcome of such reactions is of paramount importance, particularly in the synthesis of biologically active molecules.

The field of asymmetric synthesis offers various methods to control the stereochemistry of reactions involving glycine derivatives. acs.org One common approach involves the use of chiral auxiliaries or catalysts to induce facial selectivity during the formation of new stereocenters. For instance, the benzophenone (B1666685) imine of glycine esters can react with imines in the presence of chiral copper(I) complexes to yield α,β-diamino acid derivatives with high diastereo- and enantioselectivity. acs.org The proposed mechanism involves a tetrahedral chiral-copper(I)-imino glycine alkyl ester intermediate where the chiral ligand shields one face of the enolate, directing the approach of the electrophile to the opposite face. acs.org

Another powerful tool for the asymmetric synthesis of N-substituted α-amino esters is biocatalysis. Imine reductases (IREDs) have been successfully employed in the reductive amination of α-ketoesters to produce a wide range of enantiomerically pure N-substituted amino esters. nih.gov This method offers high conversion rates and excellent enantioselectivity under mild reaction conditions. nih.gov The stereochemical outcome (either the R or S enantiomer) can often be controlled by selecting an appropriate enzyme from a diverse panel.

In the context of derivatives of Methyl N-(2-hydroxyethyl)-N-methylglycinate, if the α-carbon were to be functionalized, for example, through an alkylation reaction, the existing N-(2-hydroxyethyl)-N-methyl group could potentially influence the stereochemical course of the reaction, although this directing effect is expected to be weak. To achieve high levels of asymmetric induction, the use of external chiral reagents or catalysts would likely be necessary.

The following table outlines strategies for achieving asymmetric induction in the synthesis of chiral derivatives from glycine esters:

| Method | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the glycine ester to direct the stereochemical outcome of a subsequent reaction. | The auxiliary is typically removed after the desired transformation. |

| Chiral Catalysts | A small amount of a chiral catalyst is used to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. | Metal complexes with chiral ligands are commonly used. acs.org |

| Biocatalysis | Enzymes, such as imine reductases, are used to catalyze stereoselective transformations. | High enantioselectivity and mild reaction conditions are often achieved. nih.gov |

The synthesis of chiral derivatives of Methyl N-(2-hydroxyethyl)-N-methylglycinate would require careful consideration of these stereochemical principles to control the absolute configuration of the newly formed stereocenters.

Advanced Spectroscopic and Chromatographic Research Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. It provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Spectral Assignment and Interpretation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of Methyl (2-hydroxyethyl)glycinate. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms present.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The methyl ester protons (CH₃) typically appear as a singlet, while the protons of the ethyl bridge (-CH₂-CH₂-) and the glycine (B1666218) backbone (-CH₂-) exhibit characteristic multiplets due to spin-spin coupling with neighboring protons. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically found at the downfield end of the spectrum, while the carbons of the methyl group and the ethyl bridge appear at higher field strengths. Predicted spectral data for similar structures, such as methyl glycinate (B8599266), show characteristic shifts for the carbonyl carbon, the alpha-carbon, and the methyl carbon, which can be used as a reference for interpreting the spectrum of this compound. hmdb.cahmdb.cachemicalbook.comhmdb.cawikipedia.orgchemicalbook.com For instance, in methyl glycinate hydrochloride, the carbonyl carbon appears around 170 ppm, the alpha-carbon at approximately 41 ppm, and the methoxy (B1213986) carbon at about 53 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for a Related Structure (Methyl Glycinate)

| Protons | Chemical Shift (ppm) | Multiplicity |

| O-CH₃ | 3.76 | s |

| α-CH₂ | 3.58 | s |

Table 2: Experimental ¹³C NMR Spectral Data for a Related Structure (Glycine) hmdb.ca

| Carbon | Chemical Shift (ppm) |

| C=O | 176.4 |

| α-C | 42.5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for unambiguously confirming the molecular structure by revealing correlations between nuclei. huji.ac.ilslideshare.netsdsu.eduscribd.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the protons of the -CH₂-CH₂- group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduscribd.com An HSQC spectrum of this compound would show a correlation between each proton signal and the signal of the carbon atom to which it is attached, allowing for the definitive assignment of both ¹H and ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduscribd.com HMBC is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the entire carbon skeleton. For example, a correlation would be expected between the methyl ester protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net NOESY can provide valuable information about the preferred conformation of the molecule in solution.

Dynamic NMR Studies for Conformational Analysis and Rotational Barriers

Dynamic NMR (DNMR) is a specialized technique used to study the rates of chemical exchange processes, such as conformational changes and rotations around single bonds. researcher.life While specific DNMR studies on this compound are not widely reported, research on related N-methylated glycines demonstrates the utility of this method. nih.gov Such studies can provide quantitative information on the energy barriers associated with the rotation around the C-N and C-C bonds, offering insights into the molecule's flexibility and the relative populations of different conformers.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govnih.gov For this compound (C₅H₁₁NO₃), the theoretical exact mass can be calculated. An HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's molecular formula. The ability of HRMS to differentiate between isobaric compounds (molecules with the same nominal mass but different elemental compositions) is a key advantage. nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion of a specific mass-to-charge ratio is selected and then fragmented to produce product ions. nih.govmdpi.comresearchgate.netresearchgate.net The resulting fragmentation pattern is a "fingerprint" of the molecule and provides detailed structural information.

For this compound, the fragmentation pathways in an MS/MS experiment would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and formaldehyde (B43269) (CH₂O). libretexts.org Common fragmentation patterns for esters and amines can be predicted. For instance, cleavage of the bond next to the carbonyl group or the nitrogen atom is a common fragmentation route. libretexts.org The analysis of these fragmentation pathways allows for the confirmation of the different functional groups and their connectivity within the molecule.

Table 3: Hypothetical Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O |

| [M+H]⁺ | [M+H - CH₃OH]⁺ | CH₃OH |

| [M+H]⁺ | [M+H - C₂H₄O]⁺ | C₂H₄O |

Ionization Techniques (ESI, CI, EI) Optimization for Specific Analytical Goals

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The choice of ionization technique is critical and is dictated by the analytical objective.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideally suited for the analysis of polar molecules like this compound. It typically imparts minimal energy to the analyte, resulting in the preservation of the molecular ion. For this compound, ESI in positive ion mode would be expected to yield a prominent protonated molecule [M+H]⁺. Optimization would involve adjusting parameters such as solvent composition (e.g., addition of a small amount of acid like formic acid to promote protonation), capillary voltage, and cone voltage to maximize the signal intensity of the parent ion and control fragmentation.

Chemical Ionization (CI): Another soft ionization method, CI, uses a reagent gas (such as methane, isobutane, or ammonia) to ionize the analyte through proton transfer or adduction. This technique would likely produce a strong [M+H]⁺ ion for this compound with minimal fragmentation, similar to ESI. Optimization would focus on the selection of the appropriate reagent gas and the ion source pressure to achieve the desired level of ionization efficiency and fragmentation control.

Electron Ionization (EI): In contrast, EI is a high-energy ionization technique that bombards the analyte with electrons, leading to extensive fragmentation. While this can make it challenging to identify the molecular ion, the resulting fragmentation pattern provides a unique fingerprint that is highly valuable for structural elucidation and library matching. For this compound, EI would be expected to produce a variety of fragment ions corresponding to the cleavage of its functional groups. Optimization would involve controlling the electron energy to balance the generation of a detectable molecular ion peak with the production of a rich and informative fragmentation pattern.

Table 1: Expected Ionization Data for this compound

| Ionization Technique | Expected Primary Ion | Typical Analytical Goal |

|---|---|---|

| Electrospray Ionization (ESI) | [M+H]⁺ | Accurate molecular weight determination |

| Chemical Ionization (CI) | [M+H]⁺ | Molecular weight confirmation with controlled fragmentation |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Identification of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to its various functional groups:

O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ in the FT-IR spectrum would be indicative of the hydroxyl group, likely broadened due to hydrogen bonding.

N-H Stretch: A moderate absorption in the 3400-3250 cm⁻¹ region could be present, corresponding to the secondary amine.

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ range would arise from the stretching vibrations of the aliphatic C-H bonds.

C=O Stretch: A strong, sharp absorption band around 1750-1735 cm⁻¹ is characteristic of the ester carbonyl group.

C-O Stretch: Bands in the 1300-1000 cm⁻¹ region would correspond to the C-O stretching vibrations of the ester and alcohol functionalities.

N-H Bend: A bending vibration for the secondary amine would be expected around 1650-1550 cm⁻¹.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H (alcohol) | 3500-3200 | FT-IR |

| N-H (secondary amine) | 3400-3250 | FT-IR |

| C-H (aliphatic) | 3000-2850 | FT-IR, Raman |

| C=O (ester) | 1750-1735 | FT-IR, Raman |

| C-O (ester, alcohol) | 1300-1000 | FT-IR |

In Situ Spectroscopic Monitoring of Reaction Progress

FT-IR and Raman spectroscopy are powerful tools for real-time monitoring of chemical reactions. For instance, in the synthesis of this compound, one could monitor the disappearance of the characteristic bands of the starting materials and the simultaneous appearance of the bands corresponding to the product. For example, during an esterification reaction, the decrease in the intensity of the broad O-H band of a carboxylic acid starting material and the appearance of the sharp C=O band of the ester product at around 1740 cm⁻¹ could be tracked over time to determine reaction kinetics and endpoint.

X-Ray Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound is readily available, X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state, provided a suitable single crystal can be grown.

Single-Crystal X-Ray Diffraction for Precise Bond Lengths and Angles

A successful single-crystal X-ray diffraction analysis would provide precise measurements of all bond lengths and angles within the molecule. This data is fundamental for understanding the molecule's conformation and stereochemistry. For this compound, this would allow for the accurate determination of the geometries around the chiral center (if applicable), the planarity of the ester group, and the conformation of the hydroxyethyl (B10761427) side chain.

Analysis of Intermolecular Interactions in Crystalline Structures

Beyond the intramolecular details, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions. For this compound, the presence of hydroxyl and secondary amine groups suggests the high likelihood of extensive hydrogen bonding networks in the solid state. These interactions, along with other weaker forces like van der Waals interactions, would govern the crystal packing and influence the material's physical properties, such as melting point and solubility. Analysis of the crystal structure would allow for a detailed mapping of these hydrogen bonds, including donor-acceptor distances and angles.

Chromatographic Techniques for Purity, Separation, and Quantification.

The characterization of this compound, a compound of interest in various research fields, necessitates the use of advanced chromatographic techniques. These methods are essential for assessing purity, separating the compound from complex mixtures, and quantifying its presence. The selection of a specific chromatographic technique is contingent on the analyte's properties and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives.

Due to its low volatility, direct analysis of this compound by gas chromatography is challenging. Therefore, a derivatization step is imperative to convert the non-volatile compound into a thermally stable and volatile derivative suitable for GC-MS analysis. This process typically involves the chemical modification of the polar functional groups, namely the hydroxyl and the secondary amine groups.

Derivatization:

A common and effective derivatization strategy for compounds containing hydroxyl and amine functionalities is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst like trimethylchlorosilane (TMCS) can be employed. This reaction replaces the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing the molecule's volatility and thermal stability. researchgate.net

Another potential derivatization approach involves acylation, for instance, using trifluoroacetic anhydride (B1165640) (TFAA). This would form a trifluoroacetyl derivative. The choice of derivatization reagent depends on factors such as reaction efficiency, stability of the derivative, and the desired fragmentation pattern in the mass spectrometer.

GC-MS Analysis:

The resulting volatile derivative of this compound can then be analyzed using a standard GC-MS system. The gas chromatograph separates the derivatized compound from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically suitable for this type of analysis.

The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound. The mass spectrum of the di-TMS derivative of this compound would be expected to show characteristic fragments resulting from the loss of methyl groups, TMS groups, and other structural moieties.

Hypothetical GC-MS Parameters for Di-TMS-Methyl (2-hydroxyethyl)glycinate:

| Parameter | Value |

| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 50-500 |

| Transfer Line Temp | 280 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Thermally Labile Forms.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound, as it does not require prior derivatization. mdpi.com This method offers high sensitivity and selectivity, making it ideal for both qualitative and quantitative analysis in complex matrices. nih.gov

Chromatographic Separation:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed separation mode for polar compounds. A C18 column is often the stationary phase of choice, providing good retention and separation of a wide range of analytes. The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to effectively separate compounds with varying polarities.

For highly polar compounds that show poor retention on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. nih.gov

Mass Spectrometric Detection:

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most suitable ionization technique for polar molecules like this compound, as it is a soft ionization method that typically produces an intact molecular ion ([M+H]+ in positive ion mode or [M-H]- in negative ion mode). nih.gov

For quantitative analysis, tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode offers excellent sensitivity and specificity. mdpi.comnih.gov In this approach, the precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interferences from the sample matrix.

Typical LC-MS Parameters for this compound:

| Parameter | Value |

| LC Column | C18, 2.1 mm x 100 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Full Scan (m/z 100-300) or MRM |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Temp | 350 °C |

Preparative Chromatography for Isolation and Purification in Research Scale.

For the isolation and purification of this compound on a research scale, preparative high-performance liquid chromatography (preparative HPLC) is the method of choice. tarosdiscovery.comnih.gov This technique allows for the separation of the target compound from reaction byproducts, unreacted starting materials, and other impurities, yielding a high-purity sample for further investigation.

Methodology:

The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. chromatographyonline.com The separation is typically based on reversed-phase chromatography, using a C18 stationary phase. The mobile phase composition, often a mixture of water and methanol or acetonitrile, is optimized at the analytical scale before being scaled up to the preparative level. researchgate.net

The crude reaction mixture containing this compound is dissolved in a suitable solvent and injected onto the preparative column. As the mobile phase flows through the column, the components of the mixture separate based on their affinity for the stationary phase. A detector, commonly a UV detector, monitors the eluent, and fractions are collected as the target compound elutes from the column. The purity of the collected fractions is then assessed using analytical HPLC.

Key Considerations for Preparative HPLC:

| Parameter | Consideration |

| Column | Larger diameter (e.g., 20-50 mm) and longer length C18 column packed with larger particle size material (e.g., 5-10 µm) to increase loading capacity. |

| Mobile Phase | Typically a binary system of water and an organic solvent (methanol or acetonitrile). Isocratic or gradient elution can be used. Volatile buffers are preferred for easy removal after collection. |

| Flow Rate | Significantly higher than analytical scale (e.g., 20-100 mL/min) to reduce run time. |

| Sample Loading | The amount of crude material that can be loaded depends on the column dimensions and the separation efficiency. This is determined through loading studies. |

| Fraction Collection | Can be done manually or automatically based on time or detector signal (e.g., UV absorbance). |

| Purity Analysis | Collected fractions are analyzed by analytical HPLC to determine their purity. Pure fractions are combined and the solvent is removed, typically by rotary evaporation, to yield the purified compound. |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic distribution and the preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. iaea.org This method calculates the electronic energy and, by extension, other properties, based on the molecule's electron density rather than the complex many-electron wavefunction.

For Methyl (2-hydroxyethyl)glycinate, DFT calculations would typically commence with a geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, representing the most stable structure of the molecule in its ground state. Various combinations of exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) can be employed to achieve the desired accuracy. researchgate.net

Once the optimized geometry is obtained, a wealth of ground state properties can be calculated. These include the total electronic energy, dipole moment, and the distribution of atomic charges. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also critical outputs. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Illustrative Ground State Properties of this compound Calculated using DFT

| Property | Calculated Value (Illustrative) |

| Total Electronic Energy | -X.XXXX Hartrees |

| Dipole Moment | Y.YY Debye |

| HOMO Energy | -Z.ZZ eV |

| LUMO Energy | +A.AA eV |

| HOMO-LUMO Gap | B.BB eV |

Note: The values in this table are for illustrative purposes and represent the type of data obtained from DFT calculations.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are a class of quantum chemical calculations that, in principle, are derived directly from theoretical principles without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic pathway to achieving high accuracy, although often at a significant computational expense. unipd.it

For this compound, ab initio calculations can be used to refine the results obtained from DFT or to investigate phenomena where DFT may be less reliable, such as weak intermolecular interactions or excited electronic states. nih.gov High-level ab initio methods are particularly valuable for benchmarking the performance of more computationally efficient methods like DFT. For a molecule of this size, methods like MP2 with a reasonably large basis set could provide a more accurate description of electron correlation effects, which are crucial for determining precise molecular geometries and interaction energies.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting various types of spectra, which are often complex and difficult to analyze from experimental data alone.

Computational ¹H and ¹³C NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the magnetic shielding tensors for each nucleus. researchgate.net These shielding tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, calculating the NMR spectra would involve first optimizing the geometry and then performing a GIAO calculation at a suitable level of theory. The predicted chemical shifts can then be compared with experimental data to confirm the structure or to help in the assignment of complex spectra. Recent advancements in machine learning, combined with DFT, have further improved the accuracy of NMR predictions. arxiv.org

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) (Illustrative) |

| ¹H (O-H) | δ 3.5 - 4.5 |

| ¹H (CH₂) | δ 2.8 - 3.2 |

| ¹H (N-CH₂) | δ 2.5 - 2.9 |

| ¹H (N-CH₃) | δ 2.2 - 2.6 |

| ¹³C (C=O) | δ 170 - 175 |

| ¹³C (O-CH₂) | δ 60 - 65 |

| ¹³C (N-CH₂) | δ 55 - 60 |

| ¹³C (N-CH₃) | δ 40 - 45 |

Note: These chemical shift ranges are illustrative and would be refined by specific calculations.

Simulation of Vibrational (IR, Raman) Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint." nih.gov Computational methods can simulate these spectra by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.

For this compound, these calculations would reveal the frequencies of key vibrational modes, such as the C=O stretch of the ester group, the O-H stretch of the hydroxyl group, and various C-H and C-N stretching and bending modes. The calculated intensities of the IR and Raman bands help in the interpretation of the experimental spectra. cardiff.ac.uk The accuracy of these predictions is highly dependent on the level of theory and the inclusion of anharmonic effects, which can be computationally demanding to model. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules.

The process involves mapping out the potential energy surface of the reaction. This requires locating and characterizing the structures of the reactants, products, and any intermediates. Crucially, it also involves finding the transition state, which is the highest energy point along the reaction pathway and represents the kinetic barrier to the reaction.

Transition state structures are identified as saddle points on the potential energy surface, having one imaginary vibrational frequency. Once located, the intrinsic reaction coordinate (IRC) can be calculated to confirm that the transition state connects the desired reactants and products. The energy difference between the reactants and the transition state gives the activation energy, which is a key parameter in determining the reaction rate. These calculations provide a detailed, step-by-step understanding of how the reaction proceeds at a molecular level.

Elucidation of Reaction Pathways and Energy Barriers

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed mapping of reaction pathways, identifying the transient states and energy requirements for a chemical transformation.

Theoretical studies on related amino acids, like glycine (B1666218), have successfully elucidated complex processes such as photodissociation. researchgate.net Using methods like time-dependent density functional theory (TD-DFT), researchers can model the excitation of a molecule by UV light and track the subsequent bond-breaking events. researchgate.net These calculations identify the structures of transition states—the highest energy points along the reaction coordinate—and intermediates. The energy difference between the reactants and these transition states, known as the energy barrier, determines the reaction rate. For instance, in the photodissociation of glycine, computational models have detailed the energy barriers involved as the molecule moves through different electronic states (singlet and triplet) on its path to dissociation. researchgate.net

Similarly, for synthesis reactions involving glycine derivatives, computational models can propose and validate reaction mechanisms. In a cobalt-catalyzed reaction to produce 2,5-substituted 1,3,4-oxadiazoles, where glycine derivatives can be used as starting materials, a plausible multi-step mechanism involving intermediates like Co-coordinated ketenimines was proposed based on established chemical principles and literature. acs.org Such models are invaluable for optimizing reaction conditions and developing new synthetic routes.

Predicting Product Ratios and Stereoselectivity

When a reaction can yield multiple products, computational chemistry can predict the likely distribution. By calculating the relative energies of the transition states leading to each product, chemists can forecast which product will form preferentially. The lower the energy barrier, the faster the corresponding reaction and the more abundant the product.

This is particularly important in stereoselective reactions, where the 3D arrangement of atoms in the product is critical. In reactions involving glycine methyl ester hydrochloride and substituted indole-2-aldehydes to form γ-carbolines, it was observed that certain substituents led to a near-total loss in selectivity. beilstein-journals.org While not computationally examined in that specific study, such an outcome is precisely what theoretical models aim to predict. beilstein-journals.org By simulating the reaction, it would be possible to compare the energy barriers for the formation of different stereoisomers and understand why one is favored over the other, or why selectivity is lost with a particular molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Studies

Analysis of Conformational Flexibility and Preferred Conformations

This compound possesses several rotatable bonds, allowing it to adopt numerous conformations. Identifying the most stable, or preferred, conformations is key to understanding its biological and chemical activity.

Computational studies on similar molecules, such as tripeptides containing glycine and alanine, systematically investigate how simple chemical modifications—like adding a methyl group—can significantly alter conformational populations. nih.govosti.gov Researchers use techniques like infrared predissociation spectroscopy on cooled ions and compare the experimental data with predictions from electronic structure calculations. nih.gov These calculations can determine the relative energies of different conformers. For example, in a study of protonated tripeptides, the relative stabilities of various structures were calculated using different levels of theory (DFT, MP2, and DLPNO-CCSD), revealing how the position of a methyl group influences the preferred protonation site and internal hydrogen bonding network. osti.gov

| Peptide | Conformer | DFT Energy | MP2 Energy | DLPNO-CCSD Energy |

|---|---|---|---|---|

| GGG | OtA | 0.00 | 7.61 | 14.61 |

| GGG | NcA | 7.29 | 0.00 | 0.00 |

| AGG | OtA | 2.05 | 16.57 | 21.87 |

| AGG | NcA | 0.00 | 0.00 | 0.00 |

| GAG | OtA | 0.00 | 4.55 | 11.12 |

| GAG | NcA | 9.43 | 0.00 | 0.00 |

| GGA | OtA | 0.00 | 5.57 | 13.03 |

| GGA | NcA | 8.32 | 0.00 | 0.00 |

GGG: Gly-Gly-Gly, AGG: Ala-Gly-Gly, etc. Different conformers (e.g., OtA, NcA) are classified by protonation site and hydrogen bond patterns.

Investigation of Solvent Effects on Molecular Behavior

The solvent in which a molecule is dissolved can have a profound impact on its conformation, stability, and reactivity. frontiersin.org MD simulations are particularly adept at exploring these solvent effects by explicitly modeling the interactions between the solute (this compound) and the surrounding solvent molecules.

Studies on glycine have shown that the addition of solvents like methanol (B129727) or ethanol (B145695) to an aqueous solution can induce the precipitation of a less stable crystalline form (polymorph). nih.govresearchgate.net This demonstrates that solvent-solute interactions can steer the self-assembly process towards specific macroscopic structures. Similarly, research on 2-hydroxyethyl methacrylate (B99206) (HEMA), which shares the hydroxyethyl (B10761427) group with the title compound, revealed that the choice of solvent significantly affects its reactivity in copolymerization reactions. mdpi.com For example, using xylene as a solvent enhances HEMA's reactivity, whereas dimethylformamide (DMF) reduces it, an effect attributed to the way different solvents interfere with or promote hydrogen bonding. mdpi.com Computational models, including both implicit and explicit solvent considerations, have been used to study HEMA, confirming the existence of stable conformers and quantifying how the energy barrier for interconversion is lowered in solution compared to the gas phase. unifi.it

| Monomer Conc. (% vol) | Solvent | rHEMA | rBMA |

|---|---|---|---|

| 100 | Bulk | 1.18 ± 0.04 | 0.74 ± 0.03 |

| 50 | n-Butanol | 1.02 ± 0.08 | 0.81 ± 0.06 |

| 20 | n-Butanol | 0.94 ± 0.05 | 0.85 ± 0.04 |

| 50 | DMF | 0.94 ± 0.05 | 0.86 ± 0.05 |

| 20 | DMF | 1.00 ± 0.03 | 1.00 ± 0.03 |

| 50 | Xylene | 1.30 ± 0.06 | 0.69 ± 0.03 |

rHEMA and rBMA are the reactivity ratios for HEMA and Butyl Methacrylate (BMA), respectively. A ratio > 1 means the monomer prefers to add to a radical of its own type.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies represent a powerful predictive tool in computational chemistry. The core principle is to develop mathematical models that correlate a molecule's structural or physicochemical features (descriptors) with a specific property or reactivity. mdpi.com These descriptors can be derived from the molecular structure and can include electronic, steric, or topological parameters.

Developing Predictive Models for Chemical Reactivity

For a class of compounds like N-substituted glycine esters, a QSPR model could be developed to predict a property like reaction rate, equilibrium constant, or even biological activity. The process involves several steps:

Data Set Assembly: A diverse set of molecules with known reactivity data is compiled.

Descriptor Calculation: For each molecule, a wide range of theoretical molecular descriptors is calculated.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like neural networks, are used to find the best mathematical equation linking the descriptors to the observed reactivity. mdpi.com

Validation: The model's predictive power is tested against a separate set of molecules not used in its creation.

For example, QSPR models have been successfully developed to predict the impact sensitivity of high-energy-density molecules based on descriptors derived from the molecule's surface electrostatic potential. researchgate.net In a study on N-substituted glycine derivatives, computational models were used to predict toxicity profiles, a form of Quantitative Structure-Activity Relationship (QSAR), which is closely related to QSPR. acs.org These predictive models are invaluable for screening new molecular designs, prioritizing experimental work, and gaining a deeper understanding of the structural features that drive chemical reactivity.

Correlation of Structural Descriptors with Spectroscopic Observables